1-(2-chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
CAS No.: 1234840-76-6
Cat. No.: VC11975798
Molecular Formula: C17H20ClN5O
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234840-76-6 |
|---|---|
| Molecular Formula | C17H20ClN5O |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
| Standard InChI | InChI=1S/C17H20ClN5O/c18-14-4-1-2-5-15(14)22-17(24)21-12-13-6-10-23(11-7-13)16-19-8-3-9-20-16/h1-5,8-9,13H,6-7,10-12H2,(H2,21,22,24) |
| Standard InChI Key | HIPZJZQALWBZLM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC=CC=N3 |
| Canonical SMILES | C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC=CC=N3 |
Introduction
1-(2-Chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea is a complex organic compound that combines a urea backbone with a chlorophenyl group and a pyrimidinyl-piperidine moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, which can be attributed to the diverse biological activities of its structural components.
Synthesis
The synthesis of 1-(2-chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea typically involves multi-step organic reactions. These may include the use of specific reagents such as isocyanates or amines to form the urea linkage, along with catalysts or solvents to optimize reaction conditions for better yield and purity.
Biological Activity and Potential Applications
Compounds with similar structures, such as diaryl ureas, have shown significant biological activities, including antiproliferative effects against cancer cell lines . The presence of a pyrimidinyl-piperidine moiety in 1-(2-chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea suggests potential interactions with enzymes or receptors relevant to disease pathways, which could lead to therapeutic effects in conditions like cancer or neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume